molecular formula C29H19Cl2N3OS B11529361 2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone

2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone

Cat. No.: B11529361
M. Wt: 528.4 g/mol
InChI Key: INVLTWBAHHDIRB-UHFFFAOYSA-N
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Description

2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a fluorenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(9H-FLUOREN-2-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the fluorenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

Molecular Formula

C29H19Cl2N3OS

Molecular Weight

528.4 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C29H19Cl2N3OS/c30-21-11-13-25(26(31)16-21)28-32-33-29(34(28)22-7-2-1-3-8-22)36-17-27(35)19-10-12-24-20(15-19)14-18-6-4-5-9-23(18)24/h1-13,15-16H,14,17H2

InChI Key

INVLTWBAHHDIRB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(N4C5=CC=CC=C5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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